molecular formula C24H42O2 B12290443 4-(Octadecyloxy)phenol CAS No. 67399-92-2

4-(Octadecyloxy)phenol

Cat. No.: B12290443
CAS No.: 67399-92-2
M. Wt: 362.6 g/mol
InChI Key: ZKWFHUYRPNGFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octadecyloxy)phenol is an organic compound with the molecular formula C24H42O2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an octadecyloxy group (a long alkyl chain with 18 carbon atoms) attached to the phenol ring, which imparts unique properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octadecyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction occurs when a nucleophile replaces a leaving group on an aromatic ring. In this case, the phenol group undergoes substitution with an octadecyloxy group. The reaction conditions often require a strong base and a suitable solvent to facilitate the substitution .

Industrial Production Methods

Industrial production of phenolic compounds, including this compound, often involves the use of advanced catalytic processes and high-pressure reactors. These methods ensure high yield and purity of the final product. The specific details of the industrial production process for this compound are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(Octadecyloxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while electrophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

4-(Octadecyloxy)phenol is characterized by a long alkyl chain (octadecyl) attached to a phenolic group. This structural feature imparts unique properties such as hydrophobicity and thermal stability, making it suitable for multiple applications.

Material Science

Antioxidant Properties
One of the primary applications of this compound is as an antioxidant in polymer formulations. Antioxidants are crucial in preventing oxidative degradation of materials, thereby extending their service life. The compound effectively inhibits free radical formation, which can lead to material degradation in plastics and coatings .

Surfactant Applications
Due to its amphiphilic nature, this compound can function as a surfactant. It enhances the wetting properties of formulations, improving the dispersion of pigments and fillers in paints and coatings . This application is particularly valuable in the formulation of high-performance coatings that require excellent adhesion and durability.

Pharmaceutical Applications

Potential as Antimelanoma Agent
Recent studies have indicated that this compound may possess immunizing properties against melanoma cells. Its structural similarity to other phenolic compounds suggests potential use in immunotherapy for skin cancers like melanoma. The compound's ability to induce immune responses against melanocyte differentiation antigens could be harnessed for therapeutic purposes .

Skin-Bleaching Agent
The compound has also been investigated for its role in skin-bleaching formulations. Similar to other 4-substituted phenols, it may influence melanin synthesis, providing a mechanism for skin depigmentation. This application raises significant interest in dermatological treatments for conditions such as vitiligo .

Environmental Applications

Biodegradability and Ecotoxicology
The environmental impact of this compound has been assessed through ecological risk classification frameworks. While some substituted phenols exhibit high potential for bioaccumulation, studies indicate that this compound does not significantly accumulate in biological organisms . This characteristic makes it a preferable choice in formulations intended to minimize ecological harm.

Use in Wastewater Treatment
Due to its antioxidant properties, this compound can be utilized in wastewater treatment processes to mitigate oxidative stress on aquatic life caused by pollutants. Its effectiveness in scavenging free radicals can contribute to reducing toxicity levels in treated water .

Case Studies

Application Area Study Reference Findings
Material ScienceCanada.ca Demonstrated effectiveness as an antioxidant in plastics, enhancing durability.
PharmaceuticalPMC Showed potential as an antimelanoma agent through immune response induction.
EnvironmentalCanada.ca Evaluated low bioaccumulation risk, supporting its use in eco-friendly formulations.

Mechanism of Action

The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Biological Activity

4-(Octadecyloxy)phenol, a phenolic compound, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a long-chain alkoxy group (octadecyl) attached to a phenolic ring. This structure contributes to its unique properties, influencing its solubility and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this property. In studies, the compound demonstrated effective free radical scavenging capabilities, with IC50 values comparable to standard antioxidants such as butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM)Reference
This compound44.9
BHA45.0

Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, in animal models, administration of the compound resulted in a significant reduction in edema and inflammatory markers .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to the hydrophobic nature of the octadecyl chain .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Study 1: Antioxidant Efficacy

In a controlled study, the antioxidant efficacy of this compound was assessed alongside other phenolic compounds. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in nutraceutical applications aimed at oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of this compound. It was found to significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition was associated with a decrease in prostaglandin synthesis, further supporting its therapeutic potential in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Octadecyloxy)phenol, and how can its purity be validated?

  • Methodological Answer : The synthesis of this compound involves coupling a phenol derivative with an octadecyloxy chain via nucleophilic substitution or esterification. For example, in hypoxia-sensitive liposomal systems, the compound is synthesized by conjugating 4,4'-dihydroxyazobenzene with an octadecyloxy tail using azo-linker chemistry. Purity is validated via 1H NMR (e.g., characteristic peaks at 3.5 ppm for PEG and 4.5 ppm for aliphatic chains) and FTIR spectroscopy (e.g., carbonyl peak shifts from 1769 cm⁻¹ to 1760 cm⁻¹ after conjugation). Chromatographic techniques like HPLC or GC (with suitable columns and detectors) are recommended for quantitative analysis .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC).
  • Solubility : Assessed in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods.
  • Surface activity : Evaluated through Langmuir-Blodgett trough experiments to measure critical micelle concentration (CMC).
  • Stability : Tested under oxidative conditions (e.g., exposure to H₂O₂) or varying pH using UV-Vis spectroscopy to monitor degradation kinetics .

Advanced Research Questions

Q. What mechanisms drive the self-assembly of this compound in lipid bilayers or monolayers?

  • Methodological Answer : The long hydrophobic octadecyloxy chain promotes self-assembly via van der Waals interactions, forming stable monolayers on gold or silica surfaces. Researchers can use atomic force microscopy (AFM) or ellipsometry to measure film thickness and homogeneity. For lipid bilayers, fluorescence resonance energy transfer (FRET) or confocal microscopy can track integration efficiency. Comparative studies with shorter-chain analogs (e.g., 4-octylphenol) reveal chain-length-dependent assembly behavior .

Q. How does this compound enhance hypoxia-sensitive drug delivery systems?

  • Methodological Answer : In liposomal doxorubicin formulations, the azo-linked this compound acts as a hypoxia-responsive linker. Under low oxygen, azoreductases cleave the azo bond, releasing the drug. Researchers should:

  • Validate hypoxia sensitivity via in vitro assays (e.g., incubation with NADPH/azoreductase under anaerobic conditions).
  • Quantify drug release using UV-Vis spectroscopy or HPLC .
  • Assess cytotoxicity in hypoxic vs. normoxic cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in FTIR or NMR spectra often arise from solvent polarity or conjugation effects. For example, PEGylation shifts carbonyl peaks due to hydrogen bonding. To resolve contradictions:

  • Perform solvent-dependent NMR studies (e.g., D₂O vs. CDCl₃).
  • Use 2D-COSY NMR to confirm proton-proton correlations.
  • Cross-validate with mass spectrometry (MS) to rule out impurities .

Q. What environmental degradation pathways are relevant for this compound, and how are they studied?

  • Methodological Answer : The compound’s alkyl chain and phenol group make it susceptible to:

  • Photodegradation : Expose to UV light and analyze by LC-MS for quinone byproducts.
  • Microbial degradation : Use soil or water microcosms with GC-MS to track metabolite formation (e.g., 4-hydroxybenzoic acid).
  • Oxidative degradation : Employ Fenton’s reagent (Fe²⁺/H₂O₂) and monitor via FTIR for carbonyl group formation .

Q. Methodological Considerations Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis & Purity1H NMR, FTIR, HPLCPeak integration, retention time
Self-AssemblyAFM, EllipsometryFilm thickness, contact angle
Drug ReleaseUV-Vis, MTT AssayRelease kinetics, IC₅₀
Environmental FateLC-MS, GC-MSHalf-life, metabolite ID

Properties

CAS No.

67399-92-2

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

4-octadecoxyphenol

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3

InChI Key

ZKWFHUYRPNGFQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.